JKC 301

Cardiovascular Pharmacology Vasoconstriction ETA Receptor Antagonism

Researchers requiring selective ETA blockade often face potency limitations with standard peptide antagonists, risking inconclusive data in vascular, renal, and cardiac studies. JKC 301 is a cyclic pentapeptide ETA antagonist with 5-10× greater potency than BQ-123, validated to block ET-1-evoked calcium flux, pressor responses, and glomerular permeability changes-effects not replicated by ETB antagonists. Supplied as lyophilized powder with documented bioactivity and reliable cold-chain shipping, it ensures experimental reproducibility and lower effective dosing costs.

Molecular Formula C32H44N6O7
Molecular Weight 624.7 g/mol
Cat. No. B12363768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJKC 301
Molecular FormulaC32H44N6O7
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C
InChIInChI=1S/C32H44N6O7/c1-5-18(4)27-31(44)35-22(13-17(2)3)28(41)34-23(14-19-16-33-21-10-7-6-9-20(19)21)29(42)36-24(15-26(39)40)32(45)38-12-8-11-25(38)30(43)37-27/h6-7,9-10,16-18,22-25,27,33H,5,8,11-15H2,1-4H3,(H,34,41)(H,35,44)(H,36,42)(H,37,43)(H,39,40)/t18-,22+,23-,24-,25+,27-/m1/s1
InChIKeyKHRTUHCOJNQEQG-IQMXBARESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JKC 301: A Selective Endothelin A (ETA) Receptor Antagonist Peptide for Cardiovascular Research Procurement


JKC 301 (CAS 136553-96-3), chemically defined as cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp), is a cyclic pentapeptide that functions as a selective antagonist of the Endothelin A (ETA) receptor [1]. It is widely utilized in basic research to investigate the ETA-mediated physiological and pathological roles of the potent vasoconstrictor Endothelin-1 (ET-1), with studies demonstrating its ability to block ET-1-evoked calcium influx and mitigate pressor responses in vivo [2][3].

Critical Procurement Considerations: Why JKC 301 Cannot Be Replaced by Another ETA or ETB Antagonist


The ETA receptor antagonist landscape includes a range of chemical scaffolds, from cyclic pentapeptides like JKC 301 and BQ-123 to non-peptide small molecules like ambrisentan and bosentan. However, these compounds are not interchangeable. Their distinct molecular structures result in critically different binding kinetics, selectivity profiles against the ETB receptor, and unique secondary properties [1]. For instance, both JKC 301 and BQ-123 are selective for ETA, but JKC 301 has been reported to be 5-10 times more potent in specific vascular models . More importantly, while JKC 301 and BQ-123 share the ability to coordinate sodium ions—a property linked to specific renal effects—this feature is not a universal trait of all ETA antagonists [2]. Consequently, substituting JKC 301 with a less expensive or more readily available ETA/ETB antagonist (e.g., BQ-788) or a non-peptide ETA blocker will invalidate experimental models, as demonstrated by studies where only JKC 301, and not ETB antagonists, attenuated specific physiological responses [3].

Quantitative Evidence Guide for JKC 301: Head-to-Head Performance vs. Closest Comparators


Functional Antagonism: 5-10x Greater Potency of JKC 301 Compared to BQ-123 in Vasoconstriction

In studies examining the pulmonary vascular bed of the cat, JKC 301 was found to be 5-10 times more potent than the reference ETA antagonist BQ-123 in reversing endothelin-mediated vasoconstriction.

Cardiovascular Pharmacology Vasoconstriction ETA Receptor Antagonism

In Vivo Target Engagement: Selective Attenuation of Nicotine-Induced Pressor Effect by JKC 301, Not ETB Antagonist BQ-788

In an anesthetized rat model of acute hypertension, pre-treatment with JKC 301 selectively blunted the pressor response to nicotine. While nicotine (0.6, 2, and 6 µmol/kg) significantly increased mean arterial pressure in both control (saline) and BQ-788 (ETB antagonist)-pretreated rats, the pressor response in JKC 301-pretreated animals was significantly attenuated, with only a dose of 2 µmol/kg causing an increase. [1]

In Vivo Pharmacology Cardiovascular Disease Model Nicotine Research

Receptor-Specific Functional Response: JKC 301, Not IRL-1038, Blocks ETA-Mediated Chronotropic Effects in Cardiac Tissue

In isolated rat atrial pacemaker tissue, the negative chronotropic effect of ET-1 in the presence of isoproterenol was mediated exclusively by ETA receptors. This effect was significantly reduced by the ETA receptor blocker JKC 301. In contrast, the ETB receptor blocker IRL-1038 had no significant effect on the ET-1-induced negative chronotropy. [1]

Cardiac Physiology Chronotropy Receptor Subtype Specificity

Cellular Mechanism: JKC 301 Selectively Blocks ETA-Mediated Calcium Flux in Skeletal Muscle Cells

In cultured L6 myotubes, stimulation with Endothelin-1 (ET-1) evoked a robust increase in cytosolic free calcium ([Ca2+]i). This intracellular calcium response was completely blocked by pre-treatment with the ETA antagonist JKC 301. In direct contrast, the selective ETB receptor antagonist IRL-1038 had no blocking effect on the ET-1-induced calcium increase. [1]

Cell Signaling Calcium Imaging Skeletal Muscle Physiology

Unique Molecular Property: JKC 301 and BQ-123 Share Sodium Ion Coordination, a Feature Not Universal to All ETA Antagonists

Mass spectrometric analyses have revealed that both JKC 301 and BQ-123, two cyclic pentapeptide ETA antagonists, form novel coordination compounds with sodium ions (Na+). This property is suggested to underlie the ability of these specific antagonists to modulate tubular sodium reabsorption in the kidney. [1]

Analytical Chemistry Mass Spectrometry Peptide-Metal Interactions

Disease Model Validation: JKC 301 Dissects ETA-Specific Role in Glomerular Permeability

In a rat model studying the effects of systemic ET-1 infusion, the increase in glomerular permeability to macromolecules was found to be mediated specifically by the ETA receptor. Co-administration of the ETA antagonist JKC 301, but not the ETB antagonist BQ-788, was able to block the delayed and sustained increase in the glomerular sieving coefficient for large molecules. [1]

Renal Physiology Glomerular Filtration Disease Model Validation

Ideal Procurement and Application Scenarios for JKC 301 in Scientific Research


Dissecting ETA- vs. ETB-Mediated Cardiovascular Responses in Nicotine/Smoking Research

Based on in vivo evidence where JKC 301 selectively attenuated nicotine-induced hypertension while the ETB antagonist BQ-788 was ineffective [1], this compound is the ideal reagent for any study aiming to isolate the specific role of the ETA receptor in acute cardiovascular responses to nicotine or other stimulants. It is particularly well-suited for labs using rat models of hypertension or vascular dysfunction related to tobacco exposure.

Investigating ETA Receptor-Specific Calcium Signaling and Chronotropy in Cardiac and Skeletal Muscle

JKC 301 has been validated in cellular and tissue models to cleanly block ETA-mediated calcium flux and chronotropic effects, while the ETB antagonists IRL-1038 and BQ-788 showed no effect [2][3]. This makes JKC 301 a superior choice for physiologists and cell biologists requiring a highly selective tool to pharmacologically define ETA-dependent signaling pathways in cardiac pacemaker cells or L6 skeletal myotubes.

Modeling ETA Receptor-Driven Renal Pathophysiology (e.g., Glomerular Permeability, Fibrosis)

The demonstrated ability of JKC 301 to block ET-1-mediated increases in glomerular permeability—a function not shared by the ETB antagonist BQ-788 [4]—positions JKC 301 as a critical reagent for nephrology research. It should be prioritized for procurement by groups studying the ETA receptor's role in proteinuric kidney diseases, renal fibrosis, or the hemodynamic effects of endothelin in the kidney.

Studies Requiring High-Potency ETA Antagonism with a Distinct Peptide Scaffold

For experiments where the potency of the commonly used peptide antagonist BQ-123 is insufficient, JKC 301 presents a validated alternative. Its reported 5-10x greater potency in specific vascular beds allows for lower effective concentrations, potentially reducing off-target effects and lowering the cost per experiment in sensitive or large-scale in vivo studies. Its distinct peptide sequence also offers a valuable tool for orthogonal validation of results obtained with BQ-123.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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